8-乙氧基-5-硝基喹啉

描述

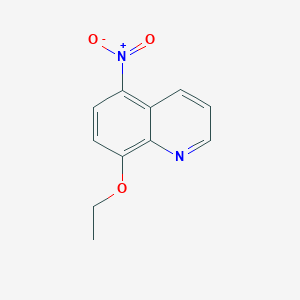

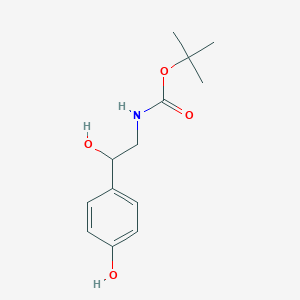

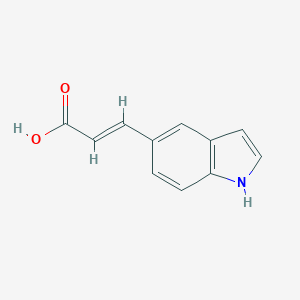

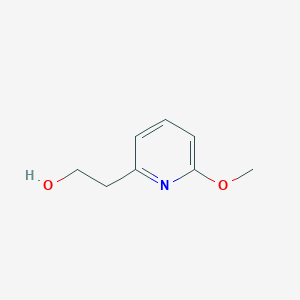

8-Ethoxy-5-nitroquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. It contains an ethoxy group at the 8th position and a nitro group at the 5th position on the quinoline ring. This compound is structurally related to other quinoline derivatives that have been studied for various properties, including antimicrobial, anti-inflammatory, anticancer activities, and their potential use in sensing nitroaromatics .

Synthesis Analysis

The synthesis of 8-ethoxy-5-nitroquinoline-related compounds typically involves nucleophilic aromatic substitution reactions (S(N)Ar) or modifications of existing quinoline structures. For example, 5-fluoro-6-methoxy-8-nitroquinoline, a related compound, was synthesized through electrophilic substitution and a modified Skraup reaction . Similarly, 5-substituted-4-hydroxy-8-nitroquinazolines were prepared by S(N)Ar reaction of a chloro-nitroquinazoline with various nucleophiles .

Molecular Structure Analysis

The molecular structure of 8-hydroxy-5-nitroquinoline has been characterized using various spectroscopic techniques. Density functional theory (DFT) calculations have been used to optimize the structure and determine the vibrational frequencies, which are in good agreement with experimental data . The influence of the nitro and hydroxy groups on the skeletal modes of the molecule has been investigated, providing insights into the electronic properties of the compound .

Chemical Reactions Analysis

The chemical reactivity of 8-hydroxy-5-nitroquinoline has been explored in the context of its photoluminescent properties and its ability to undergo excited state proton transfer. The compound's photosensitivity and the generation of short-lived intermediates during photoreaction have been studied using transient absorption and time-resolved resonance Raman spectroscopies . Additionally, the compound's ability to sense nitroaromatic molecules through fluorescence quenching has been demonstrated, indicating its potential application in the detection of these substances .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-hydroxy-5-nitroquinoline have been extensively studied. Spectroscopic characterization, including FT-IR, FT-Raman, NMR, and UV-Visible spectroscopy, has provided detailed information on the compound's behavior. Theoretical quantum chemical investigations have complemented these studies, revealing properties such as dipole moment, polarizability, and hyperpolarizability, suggesting non-linear optical (NLO) behavior. Additionally, docking studies have indicated potential inhibitory activity against certain enzymes, hinting at possible pharmaceutical applications .

科学研究应用

抗菌和抗炎剂: 8-羟基-5-硝基喹啉以其抗菌、抗炎和抗癌特性而闻名。它用于治疗疾病,并在其三重态中进行分子内质子转移,这是其光化学的重要方面 (Wang 等人,2022)。

抗癌特性: 一项研究比较了克罗喹及其类似物(包括 8-羟基-5-硝基喹啉)的细胞毒性,发现后者对人类癌细胞系更具毒性。它增加了细胞内活性氧,特别是与铜结合时,表明在癌症治疗中具有潜力 (Jiang 等人,2011)。

氨基类似物的合成: 通过微波辅助亲核取代反应合成了硝基罗林(5-硝基-8-羟基喹啉)的 8-氨基类似物,这对于开发药理学上有趣的化合物具有重要意义 (Štefane 等人,2012)。

神经保护作用: 在一项针对人神经母细胞瘤细胞的研究中,8-羟基-5-硝基喹啉对高葡萄糖毒性表现出改善作用。这表明其在神经保护疗法中的潜力 (Suwanjang 等人,2016)。

腐蚀抑制: 已经研究了新的 8-羟基喹啉衍生物作为酸性环境中低碳钢的腐蚀抑制剂的潜力。该应用在材料科学中对于保护金属免受腐蚀性损伤至关重要 (Rbaa 等人,2019)。

电化学分析: 已经使用银固体电极对 8-硝基喹啉进行了伏安法研究,证明了其在环境样品中测定生物活性化合物中的应用 (Rumlová 等人,2015)。

作用机制

Target of Action

The primary targets of 8-Ethoxy-5-nitroquinoline are yet to be identified. The compound is a part of the quinoline family, which is known for its broad-spectrum anti-infective properties . .

Mode of Action

The exact mode of action of 8-Ethoxy-5-nitroquinoline is not well-documented. As a member of the quinoline family, it may interact with its targets in a manner similar to other quinolines. Quinolines often interfere with the function of enzymes or receptors, leading to changes in cellular processes

Biochemical Pathways

Given its potential anti-infective properties, it may interfere with the biochemical pathways of infectious agents, disrupting their life cycle and inhibiting their proliferation . More research is needed to identify the specific pathways affected by this compound.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a substrate for P-glycoprotein, which could influence its distribution and elimination

Result of Action

Given its potential anti-infective properties, it may lead to the death or inhibition of infectious agents within the body

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 8-Ethoxy-5-nitroquinoline is not well-understood. Factors such as pH, temperature, and the presence of other substances could potentially influence its action. For instance, its storage temperature is recommended to be at room temperature , suggesting that extreme temperatures might affect its stability

属性

IUPAC Name |

8-ethoxy-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-16-10-6-5-9(13(14)15)8-4-3-7-12-11(8)10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKDSYNTJROGHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429443 | |

| Record name | 8-ethoxy-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Ethoxy-5-nitroquinoline | |

CAS RN |

19746-57-7 | |

| Record name | 8-ethoxy-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,5R)-3-benzoyloxy-5-cyanooxolan-2-yl]methyl benzoate](/img/structure/B182221.png)

![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B182247.png)